5-Nitronicotinaldehyde

描述

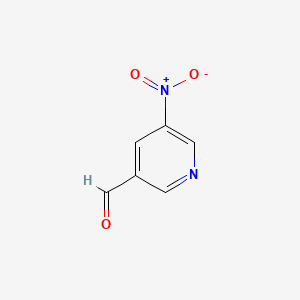

5-Nitronicotinaldehyde is an organic compound with the molecular formula C6H4N2O3 It is a derivative of nicotinaldehyde, where a nitro group is substituted at the 5-position of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitronicotinaldehyde typically involves the nitration of nicotinaldehyde. One common method includes the reaction of nicotinaldehyde with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where nicotinaldehyde is reacted with a nitrating mixture in a reactor. The reaction mixture is then quenched, and the product is isolated through crystallization or distillation techniques. The purity of the final product is ensured through various purification steps, including recrystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Grignard reagents or organolithium compounds.

Major Products Formed:

Oxidation: 5-Nitronicotinic acid.

Reduction: 5-Aminonicotinaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

5-Nitronicotinaldehyde, a compound derived from the nitro-substitution of nicotinaldehyde, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, supported by data tables and case studies.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that compounds with nitro groups can enhance the efficacy of traditional antibiotics by disrupting bacterial cell walls or interfering with metabolic pathways.

Case Study: Synthesis of Antimicrobial Agents

A study synthesized several derivatives of this compound to evaluate their antimicrobial activity against various pathogens. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating their potential as new antimicrobial agents.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, leading to the creation of complex molecules used in pharmaceuticals and agrochemicals.

Data Table: Synthesis Pathways

| Reaction Type | Reagents Used | Yield (%) | Reference |

|---|---|---|---|

| Reduction | NaBH4, AcOH | 85 | |

| Condensation | Amine derivatives | 75 | |

| Nucleophilic Addition | Grignard reagents | 70 |

Materials Science

Polymerization Studies

The incorporation of this compound into polymer matrices has been investigated for developing materials with enhanced thermal and mechanical properties. The nitro group can facilitate cross-linking reactions, improving material stability.

Case Study: Enhanced Polymer Composites

A research project focused on blending this compound with polyvinyl chloride (PVC) to create composites with improved fire resistance and mechanical strength. The study reported a significant increase in thermal degradation temperature compared to pure PVC.

Environmental Applications

Photocatalytic Properties

Recent studies have explored the photocatalytic capabilities of this compound in degrading environmental pollutants. The compound's ability to generate reactive oxygen species under UV light makes it a candidate for applications in wastewater treatment.

Data Table: Photocatalytic Efficiency

作用机制

The mechanism of action of 5-Nitronicotinaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to the modulation of biochemical pathways, making it a potential candidate for drug development. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function.

相似化合物的比较

Nicotinaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitro-2-pyridinecarboxaldehyde: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.

5-Aminonicotinaldehyde: The reduced form of 5-Nitronicotinaldehyde, with an amino group instead of a nitro group.

Uniqueness: this compound is unique due to the presence of both an aldehyde and a nitro group on the pyridine ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research applications.

生物活性

5-Nitronicotinaldehyde, a nitro derivative of nicotinaldehyde, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group () attached to the fifth position of the nicotinaldehyde structure. This modification significantly influences its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

1. Antimicrobial Activity

Nitro compounds, including this compound, exhibit potent antimicrobial properties. The mechanism typically involves the reduction of the nitro group to generate reactive intermediates that can damage bacterial DNA and proteins, leading to cell death. For instance, studies indicate that derivatives with a nitro group are effective against various pathogens, including Mycobacterium tuberculosis and Helicobacter pylori .

Table 1: Antimicrobial Efficacy of Nitro Compounds

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | M. tuberculosis | 0.78 μM |

| 5-Nitroimidazole | H. pylori | 0.5 μM |

| 5-Nitrophenantroline | S. mutans | 0.25 μM |

2. Anti-Inflammatory Activity

The anti-inflammatory effects of nitro compounds are attributed to their ability to modulate signaling pathways involved in inflammation. Specifically, this compound may inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-1β .

Case Study: Inhibition of Inflammatory Mediators

A recent study demonstrated that a related nitro compound effectively reduced inflammation in murine models by decreasing levels of pro-inflammatory cytokines. The presence of the nitro group was essential for this activity, highlighting its role as both a pharmacophore and a toxicophore .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro group facilitates redox reactions that produce reactive oxygen species (ROS), leading to oxidative stress in microbial cells .

- Covalent Binding : Reduced nitro species can covalently bind to cellular macromolecules, disrupting their function and promoting cell death .

- Modulation of Signaling Pathways : By influencing pathways such as NF-kB and MAPK, these compounds can alter inflammatory responses .

Research Findings

Recent studies have highlighted the potential of this compound as a lead compound in drug development:

- Antitubercular Activity : Research indicates that compounds with a nitro group are critical in developing new treatments for tuberculosis, especially against resistant strains .

- Antiparasitic Potential : The compound shows promise against protozoan parasites such as Leishmania donovani, with significant improvements in efficacy compared to traditional treatments .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Nitronicotinaldehyde, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : Begin with a systematic literature review to identify common synthetic pathways (e.g., nitration of nicotinaldehyde derivatives or aldehyde functionalization of pre-nitrated precursors). Optimization involves:

- Parameter Screening : Use factorial design experiments to test variables (temperature, solvent polarity, catalyst loading) .

- Yield Tracking : Employ HPLC or GC-MS to quantify intermediates and final product purity .

- Example Table :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Prioritize multi-technique validation:

- FT-IR : Confirm nitro group presence via asymmetric stretching (~1520 cm⁻¹) and aldehyde C=O stretch (~1700 cm⁻¹) .

- NMR : Look for aldehyde proton (δ 9.8–10.2 ppm in ¹H NMR) and aromatic ring protons (δ 8.5-9.0 ppm for nitro-adjacent protons) .

- Mass Spectrometry : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ group at m/z 30) .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : Address contradictions through:

- Conditional Replication : Reproduce disputed experiments with controlled variables (e.g., moisture levels, solvent purity) .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-nitrated analogs) to track substitution pathways .

- Computational Validation : Perform DFT calculations to compare activation energies under different conditions (e.g., polar vs. nonpolar solvents) .

- Critical Analysis : Cross-reference conflicting studies for methodological differences (e.g., excess reagent ratios, reaction times) and highlight these in a comparative table .

Q. What computational chemistry approaches are suitable for predicting the electronic properties and reaction pathways of this compound?

- Methodological Answer : Combine quantum mechanical and molecular dynamics tools:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to map electron density around nitro and aldehyde groups .

- Frontier Molecular Orbital (FMO) Analysis : Predict reactivity sites by analyzing HOMO-LUMO gaps and Fukui indices .

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics .

- Example Workflow :

Geometry optimization → 2. Frequency analysis (confirm no imaginary frequencies) → 3. Transition state search → 4. IRC validation .

Q. Handling Data Contradictions and Gaps

Q. How should researchers address the lack of toxicity and ecotoxicity data for this compound in safety assessments?

- Methodological Answer :

- Precautionary Protocols : Assume hazard potential (e.g., use fume hoods, PPE) until data exists, citing analogous nitroaromatic compounds’ toxicity .

- Collaborative Testing : Propose Ames tests (mutagenicity) and Daphnia magna assays (ecotoxicity) in interdisciplinary studies .

- Transparency : Clearly state data gaps in publications and recommend prioritized testing in future work .

Q. Literature and Ethical Considerations

Q. What strategies ensure a comprehensive literature review for novel applications of this compound?

- Methodological Answer :

- Search Syntax : Combine keywords (e.g., "this compound AND nucleophilic substitution") across databases (SciFinder, Reaxys) .

- Citation Chaining : Track references in foundational papers to identify overlooked studies .

- Ethical Reporting : Disclose commercial database limitations (e.g., paywalls) and prioritize peer-reviewed journals .

Q. Guidance for Methodological Rigor

属性

IUPAC Name |

5-nitropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-4-5-1-6(8(10)11)3-7-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOOPEFUADGBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50519758 | |

| Record name | 5-Nitropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87883-20-3 | |

| Record name | 5-Nitro-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87883-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。